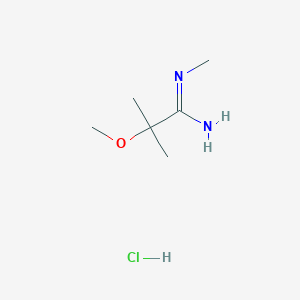

2-methoxy-N,2-dimethylpropanimidamide hydrochloride

CAS No.: 2060021-59-0

Cat. No.: VC2901044

Molecular Formula: C6H15ClN2O

Molecular Weight: 166.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060021-59-0 |

|---|---|

| Molecular Formula | C6H15ClN2O |

| Molecular Weight | 166.65 g/mol |

| IUPAC Name | 2-methoxy-N',2-dimethylpropanimidamide;hydrochloride |

| Standard InChI | InChI=1S/C6H14N2O.ClH/c1-6(2,9-4)5(7)8-3;/h1-4H3,(H2,7,8);1H |

| Standard InChI Key | GPKQYJVPCZPAAS-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=NC)N)OC.Cl |

| Canonical SMILES | CC(C)(C(=NC)N)OC.Cl |

Introduction

2-Methoxy-N,2-dimethylpropanimidamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O. It is a derivative of propanimidamide, modified with a methoxy group and two methyl groups attached to the nitrogen atom, and further converted into its hydrochloride salt form. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis and Preparation

The synthesis of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride involves several steps, typically starting from simpler organic precursors. The process may include reactions such as amidation or imidation followed by methylation and methoxylation steps. The hydrochloride salt is formed by reacting the base with hydrochloric acid.

Applications and Research Findings

While specific applications of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride are not widely documented, compounds with similar structures are often explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of a methoxy group and dimethyl substitution on the nitrogen atom can influence its reactivity and interaction with biological targets.

Safety and Handling

Handling of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride requires caution due to its chemical reactivity. It is essential to follow proper safety protocols, including wearing protective gear and ensuring adequate ventilation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume